molecular formula C22H24N4O2S B3616946 ETHYL 4-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE

ETHYL 4-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE

Cat. No.: B3616946
M. Wt: 408.5 g/mol
InChI Key: SZULKUVZIOMNPS-UHFFFAOYSA-N
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Description

ETHYL 4-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound that features a benzimidazole moiety, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may affect the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

ETHYL 4-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and proteins, inhibiting their activity . This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific structure, which combines a benzimidazole moiety with a piperidine ring and a carbothioyl group. This unique combination enhances its potential biological activity and makes it a valuable compound for further research.

Properties

IUPAC Name

ethyl 4-[[4-(1H-benzimidazol-2-yl)piperidine-1-carbothioyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-2-28-21(27)16-7-9-17(10-8-16)23-22(29)26-13-11-15(12-14-26)20-24-18-5-3-4-6-19(18)25-20/h3-10,15H,2,11-14H2,1H3,(H,23,29)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZULKUVZIOMNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE
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ETHYL 4-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE
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ETHYL 4-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE
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ETHYL 4-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE
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ETHYL 4-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE
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ETHYL 4-({[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE

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